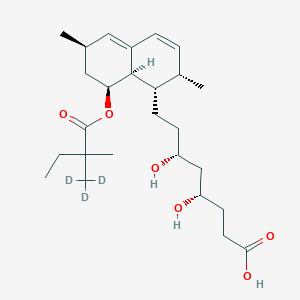

Simvastatin acid-d3

Description

Significance of Deuteration in Chemical Biology and Drug Development

Deuteration plays a crucial role in modern drug discovery and development by providing a means to investigate and sometimes improve a drug's properties. The replacement of hydrogen with deuterium (B1214612) can lead to significant changes in the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect. This effect can be leveraged to enhance a drug's metabolic stability, prolong its half-life, and potentially reduce the formation of toxic metabolites.

The deuterium kinetic isotope effect arises from the difference in mass between hydrogen and deuterium. A carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a metabolic process. This effect is particularly pronounced in reactions catalyzed by cytochrome P450 enzymes, which are major players in drug metabolism. The magnitude of the kinetic isotope effect can vary depending on the specific reaction and the position of deuteration within the molecule.

The strategic incorporation of deuterium into a drug molecule is primarily aimed at improving its pharmacokinetic profile. By selectively replacing hydrogen atoms at sites of metabolic attack with deuterium, the rate of metabolism can be slowed down. This can lead to several potential benefits, including:

Increased drug exposure: A slower metabolism can result in higher and more sustained plasma concentrations of the drug.

Reduced dosing frequency: A longer half-life may allow for less frequent administration, improving patient compliance.

Improved safety profile: By reducing the formation of potentially toxic metabolites, deuteration can enhance the safety of a drug.

Use as internal standards: Deuterated compounds are widely used as internal standards in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of the non-deuterated drug in biological samples. Simvastatin (B1681759) acid-d3 serves as a prime example of this application.

Historical Context and Evolution of Deuterated Pharmaceuticals as Research Tools

The use of deuterium in scientific research dates back to its discovery in the 1930s. Initially, deuterated compounds were primarily used in mechanistic studies to elucidate reaction pathways. Over the decades, their application has expanded significantly into pharmaceutical research. In recent years, the concept of "deuterium switching," where a known drug is intentionally deuterated to create a new, improved version, has gained traction. This has led to the development and regulatory approval of the first deuterated drugs, marking a new era in pharmaceutical innovation. The evolution of analytical techniques, particularly mass spectrometry, has further solidified the role of deuterated compounds as indispensable tools for quantitative bioanalysis.

Overview of Simvastatin and its Active Metabolite, Simvastatin Acid

Simvastatin is a widely prescribed medication used to lower cholesterol and prevent cardiovascular disease. It is administered as an inactive lactone prodrug. Following oral administration, simvastatin is hydrolyzed in the body to its active β-hydroxy acid form, simvastatin acid. aiche.org Simvastatin acid is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. aiche.org Both simvastatin and simvastatin acid undergo extensive metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. nih.gov

Due to its therapeutic importance, numerous analytical methods have been developed for the accurate measurement of simvastatin and simvastatin acid in biological fluids to support pharmacokinetic and clinical studies. In many of these highly sensitive assays, deuterated analogs serve as ideal internal standards.

Simvastatin Acid-d3 as a Research Tool

This compound is a deuterated form of simvastatin acid. The "d3" designation indicates that three hydrogen atoms in the molecule have been replaced by deuterium atoms. This isotopic labeling makes this compound an invaluable tool in pharmaceutical research, particularly in the field of bioanalysis.

One of the primary applications of this compound is its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of simvastatin acid in biological matrices such as human plasma. Because this compound is chemically identical to simvastatin acid but has a slightly higher molecular weight, it co-elutes with the non-deuterated analyte during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. This allows for the correction of any variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical results.

Below is a table summarizing the key properties of Simvastatin acid and its deuterated analog, this compound.

| Property | Simvastatin Acid | This compound |

| Chemical Formula | C₂₅H₄₀O₅ | C₂₅H₃₇D₃O₅ |

| Molecular Weight | 436.58 g/mol | 439.60 g/mol |

| Primary Use | Active pharmaceutical ingredient (HMG-CoA reductase inhibitor) | Internal standard in bioanalytical assays |

| Key Feature | Pharmacologically active metabolite of simvastatin | Stable isotope-labeled analog of simvastatin acid |

Structure

3D Structure

Properties

IUPAC Name |

(4S,6R)-8-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[2-methyl-2-(trideuteriomethyl)butanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-4,6-dihydroxyoctanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O6/c1-6-26(4,5)25(31)32-22-14-16(2)13-18-8-7-17(3)21(24(18)22)11-9-19(27)15-20(28)10-12-23(29)30/h7-8,13,16-17,19-22,24,27-28H,6,9-12,14-15H2,1-5H3,(H,29,30)/t16-,17-,19+,20-,21-,22-,24-/m0/s1/i4D3/t16-,17-,19+,20-,21-,22-,24-,26? | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNPEDNGLSMHOD-NLCCXZAOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CCC(=O)O)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C)(CC)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CCC(=O)O)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization of Simvastatin Acid D3

Chemical Structure and Site-Specific Deuterium (B1214612) Labeling Strategy of Simvastatin (B1681759) Acid-d3

The chemical structure of Simvastatin acid-d3 is fundamentally that of simvastatin acid, with the strategic incorporation of three deuterium atoms. The systematic name for this compound is (1S,2S,6R,8S,8aR)-8-{2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethyl-d3-butanoate. The deuterium labeling is specifically located on one of the methyl groups of the 2,2-dimethylbutanoyl side chain. This site-specific labeling is a deliberate strategy to introduce a stable isotopic marker without significantly altering the physicochemical properties of the molecule. The primary purpose of this labeling is to create a mass shift of +3 atomic mass units compared to the unlabeled compound, which allows for its clear differentiation in mass spectrometry-based analyses.

| Property | Value |

| Chemical Formula | C25H35D3O5 |

| Molecular Weight | 421.6 g/mol |

| CAS Number | 1002347-61-6 |

| Site of Deuteration | Methyl group of the 2,2-dimethylbutanoyl moiety |

Methodologies for Deuterium Introduction in Complex Organic Molecules

The introduction of deuterium into complex organic molecules like simvastatin requires precise and controlled chemical reactions. Several methodologies are available for targeted deuteration.

Hydrogen/deuterium (H/D) exchange reactions are a common method for introducing deuterium. These reactions typically involve the use of a deuterium source, such as deuterated water (D₂O), deuterated solvents, or deuterated acids or bases, to replace labile protons in a molecule. For non-labile positions, metal catalysts are often employed to facilitate the exchange. While this method can be effective, achieving site-specificity in a complex molecule with multiple C-H bonds can be challenging and may require the use of directing groups to guide the catalyst to the desired position.

Reductive deuteration involves the use of deuterium-donating reducing agents to introduce deuterium atoms across a double or triple bond, or to replace a leaving group. Common reagents include deuterium gas (D₂) in the presence of a metal catalyst (e.g., palladium on carbon), or deuterated metal hydrides like sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (B1239839) (LiAlD₄). This method is particularly useful for introducing deuterium at specific locations if a suitable unsaturated precursor is available.

Modern synthetic chemistry has seen the development of advanced catalytic methods for deuterium incorporation, often offering high levels of regioselectivity and stereoselectivity. These methods can involve transition metal catalysts, such as iridium, rhodium, or palladium complexes, that can activate specific C-H bonds and facilitate their exchange with a deuterium source. These advanced techniques are particularly valuable for the late-stage deuteration of complex molecules, where traditional methods might lack the required selectivity.

Advanced Synthetic Routes for this compound and Related Stable Isotopologs

The synthesis of this compound is not a direct deuteration of the final simvastatin acid molecule. Instead, it involves a multi-step process that begins with the synthesis of a deuterated side-chain precursor, followed by its coupling to the main statin core.

A plausible synthetic route for this compound would involve the following key steps:

Synthesis of Deuterated 2,2-Dimethylbutanoic Acid (d3): The synthesis of the deuterated side chain is the critical first step. This can be achieved through various methods, including the Grignard reaction of a suitable alkyl halide with deuterated methyl magnesium iodide (CD₃MgI), followed by carboxylation. Alternatively, α-deuteration of a carboxylic acid precursor can be achieved using a ternary catalytic system.

Activation of the Deuterated Carboxylic Acid: The synthesized 2,2-dimethyl-d3-butanoic acid is then activated to facilitate its esterification with the statin core. This is typically done by converting the carboxylic acid to its more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride.

Esterification with the Statin Core: The activated deuterated side chain is then reacted with the hydroxyl group of the monacolin J derivative, which serves as the core structure of simvastatin. This esterification reaction is a standard procedure in the semi-synthesis of simvastatin from lovastatin.

Hydrolysis to this compound: The final step involves the hydrolysis of the lactone ring in the simvastatin-d3 (B602553) molecule to yield the desired this compound. This is typically achieved under basic conditions.

This modular approach allows for the precise and efficient incorporation of the deuterium label at the desired position.

Analytical Approaches for Deuterium Incorporation Verification and Isotopic Purity Assessment

The verification of deuterium incorporation and the assessment of isotopic purity are critical for ensuring the quality and reliability of this compound as an internal standard. The two primary analytical techniques used for this purpose are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for confirming the mass shift introduced by deuterium labeling and for quantifying the isotopic purity.

Molecular Ion Peak: In the mass spectrum of this compound, the molecular ion peak will be observed at a mass-to-charge ratio (m/z) that is 3 units higher than that of the unlabeled simvastatin acid. For example, in electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ of simvastatin acid appears at approximately m/z 437.2. For this compound, this peak would be expected at approximately m/z 440.2.

Fragmentation Pattern: The fragmentation pattern in tandem mass spectrometry (MS/MS) can also confirm the location of the deuterium label. The fragment ions containing the deuterated side chain will exhibit a +3 mass shift compared to the corresponding fragments of the unlabeled compound.

Table of Expected Mass Spectral Data for Simvastatin Acid and this compound (Positive Ion Mode)

| Compound | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

|---|---|---|

| Simvastatin Acid | ~437.2 | ~319.1, ~301.1, ~283.1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed structural information and is invaluable for confirming the site of deuteration and assessing isotopic enrichment.

¹H NMR: In the proton NMR spectrum of this compound, the signal corresponding to the methyl protons of the deuterated methyl group will be significantly diminished or absent, depending on the isotopic purity. The integration of the remaining proton signals can be used to quantify the level of deuteration.

¹³C NMR: The carbon-13 NMR spectrum will also show characteristic changes. The carbon atom attached to the deuterium atoms will exhibit a triplet multiplicity due to C-D coupling, and its chemical shift will be slightly upfield compared to the corresponding carbon in the unlabeled compound.

²H NMR: Deuterium NMR can be used to directly observe the deuterium signal, providing a definitive confirmation of the presence and location of the deuterium label.

Table of Representative ¹H NMR Chemical Shifts for the Simvastatin Side Chain

| Protons | Approximate Chemical Shift (ppm) in CDCl₃ | Expected Change in this compound |

|---|---|---|

| -CH₂- (ethyl group) | ~1.4-1.6 | No significant change |

| -CH₃ (ethyl group) | ~0.85 | No significant change |

Table of Representative ¹³C NMR Chemical Shifts for the Simvastatin Side Chain

| Carbon Atom | Approximate Chemical Shift (ppm) in CDCl₃ | Expected Change in this compound |

|---|---|---|

| Carbonyl (C=O) | ~177 | No significant change |

| Quaternary Carbon | ~42 | No significant change |

| -CH₂- (ethyl group) | ~32 | No significant change |

| -CH₃ (ethyl group) | ~9 | No significant change |

By employing these advanced synthetic and analytical techniques, high-purity this compound can be reliably produced and characterized, ensuring its utility as an indispensable tool in modern bioanalytical research.

Advanced Analytical Methodologies Employing Simvastatin Acid D3

Role of Stable Isotope-Labeled Compounds as Internal Standards in Quantitative Bioanalysis

Stable isotope-labeled compounds (SIL-IS), such as simvastatin (B1681759) acid-d3, are the gold standard for quantitative analysis in bioanalysis using mass spectrometry nih.govwuxiapptec.comoup.com. They are chemically identical to the target analyte but are distinguishable by their mass due to the incorporation of stable isotopes (e.g., deuterium (B1214612), carbon-13) medchemexpress.com. This unique characteristic allows them to accurately compensate for variations that occur during sample preparation, chromatographic separation, and mass spectrometric detection wuxiapptec.commdpi.com.

Enhancement of Analytical Accuracy and Reproducibility in Mass Spectrometry

The primary advantage of using SIL-IS like simvastatin acid-d3 is the significant enhancement of analytical accuracy and reproducibility wuxiapptec.commedchemexpress.com. During sample analysis, factors such as variations in extraction efficiency, sample injection volume, ionization efficiency, and detector response can lead to fluctuations in the measured signal of the analyte. By adding a known amount of SIL-IS to all samples, calibration standards, and quality control samples, these variations are effectively normalized. The ratio of the analyte's signal to the SIL-IS's signal remains constant even when these external factors change, thereby improving the precision and reliability of quantitative results wuxiapptec.commdpi.com. For instance, in the quantitative analysis of simvastatin and its beta-hydroxy acid in human plasma, the use of stable isotope-labeled analogs (e.g., ¹³CD₃-SV and ¹³CD₃-SVA) as internal standards significantly improved assay reproducibility, with intra- and inter-assay precision (%R.S.D.) reported as less than 7.5% nih.gov.

Mitigation of Matrix Effects in Biological Sample Quantification

Biological samples, such as plasma or urine, contain a complex mixture of endogenous compounds that can interfere with the ionization process of the analyte in mass spectrometry, leading to ion suppression or enhancement – collectively known as matrix effects nih.govwuxiapptec.comoup.com. These effects can drastically impact the accuracy of quantitative results. SIL-IS, by virtue of their structural similarity and co-elution with the analyte, are ideally suited to compensate for these matrix effects nih.govoup.commdpi.com. When the matrix components suppress or enhance the ionization of the analyte, they similarly affect the SIL-IS, as they are processed and ionized under identical conditions. Consequently, the ratio of analyte-to-SIL-IS signal remains unaffected by the matrix interference, ensuring accurate quantification nih.govwuxiapptec.comoup.com. Research has shown that while deuterium-labeled standards can sometimes exhibit isotopic effects causing slight retention time shifts, careful selection of transitions and instrument conditions can mitigate these issues, making them valuable tools for managing matrix effects nih.govresearchgate.net.

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for this compound

LC-MS/MS is the predominant technique for the sensitive and selective quantification of pharmaceuticals and their metabolites in biological matrices, and this compound is a critical component in developing robust methods for simvastatin analysis.

LC-MS/MS Method Development for Simvastatin and its Active Acid Metabolite Using Deuterated Analogs

The development of LC-MS/MS methods for simvastatin and its active acid metabolite (simvastatin acid) frequently employs deuterated analogs, such as this compound, as internal standards nih.govresearchgate.netwjbphs.comdeepdyve.comnih.govmedpharmres.comcore.ac.ukresearchgate.netdoi.orgnih.govoup.comabap.co.in. These methods typically involve sample extraction (e.g., liquid-liquid extraction or solid-phase extraction), followed by chromatographic separation on a reversed-phase column (e.g., C18) and detection by tandem mass spectrometry.

For instance, a study developed an LC-MS/MS assay for simvastatin (SV) and its beta-hydroxy acid (SVA) in human plasma using ¹³CD₃-SV and ¹³CD₃-SVA as internal standards nih.gov. The analytes were separated on a Kromasil C18 column and detected using a TurboIonspray interface. The method achieved a limit of quantitation of 50 pg/mL for both SV and SVA, demonstrating high reproducibility and accuracy nih.gov. Another study utilized simvastatin D6 and simvastatin acid D3 as internal standards for the simultaneous quantification of simvastatin, simvastatin acid, and ezetimibe (B1671841) in human plasma. This method employed a Phenomenex Kinetix XB C18 column with an isocratic mobile phase and achieved validated concentration ranges of 0.2–80 ng/mL for simvastatin, 0.1–60 ng/mL for simvastatin acid, and 0.05–15 ng/mL for ezetimibe deepdyve.comnih.govdoi.orgoup.com. The use of deuterated internal standards was crucial for controlling matrix effects during mass spectrometric analysis deepdyve.comnih.govdoi.orgoup.com.

Application in Analytical Method Validation (AMV) and Quality Control (QC) for Pharmaceutical Analysis

This compound is integral to the analytical method validation (AMV) process for simvastatin and its metabolite, ensuring the method meets regulatory requirements for accuracy, precision, linearity, selectivity, and robustness nih.govresearchgate.netdeepdyve.comnih.govmedpharmres.comdoi.orgoup.comresearchgate.netbioline.org.br. During validation, the SIL-IS helps to establish the calibration curves and assess the performance of the assay across various concentrations.

For example, in the validation of an LC-MS/MS method for simvastatin and simvastatin acid in rat plasma, the assay demonstrated excellent reproducibility, with intra- and inter-assay precisions less than 4.5% (R.S.D.) and accuracy between 94% and 107% of nominal values for both analytes when using stable isotope-labeled internal standards researchgate.net. Similarly, a study reported that an LC-MS/MS method using simvastatin D6 and simvastatin acid D3 as internal standards was validated over concentration ranges of 0.2–80 ng/mL for simvastatin and 0.1–60 ng/mL for simvastatin acid, demonstrating good accuracy and precision deepdyve.comnih.govdoi.orgoup.com. These validated methods are then used for quality control (QC) in pharmaceutical manufacturing and for pharmacokinetic studies, ensuring the reliable measurement of drug concentrations in biological samples nih.govdeepdyve.comnih.govdoi.orgoup.com.

Utilization in Other Chromatographic and Spectroscopic Techniques

While LC-MS/MS is the primary application, stable isotope-labeled compounds like this compound can also be relevant in other analytical contexts, albeit less commonly for direct quantitative bioanalysis. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy can utilize stable isotopes for tracking metabolic pathways and identifying compound distribution, although it is not typically used for routine quantitative bioanalysis of drugs in the same way as MS medchemexpress.comnih.govmedchemexpress.com. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is another technique used for simvastatin analysis, but it generally offers lower sensitivity and selectivity compared to LC-MS/MS researchgate.netresearchgate.netbioline.org.br. In such cases, while a deuterated standard might not be as critical for quantification as in MS, it could potentially serve as a reference standard for method development or peak identification if specific mass detection capabilities are available. However, the predominant and most critical application of this compound remains within LC-MS/MS-based quantitative bioanalysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Tracing and Metabolic Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in chemistry and biology, renowned for its ability to elucidate molecular structures and dynamics. Its application extends significantly to isotopic tracing, particularly with stable isotopes like deuterium (²H), offering unparalleled insights into metabolic pathways and drug disposition. This compound, a deuterated analogue of simvastatin acid, serves as a valuable tool in these advanced analytical methodologies, enabling researchers to track the molecule's journey through biological systems with high specificity.

Principles of Deuterium Tracing with NMR

Deuterium, an isotope of hydrogen with a nucleus containing one proton and one neutron, possesses a distinct nuclear spin (I=1) compared to protium (B1232500) (¹H, I=1/2). This difference allows deuterium to be directly observed using ¹H NMR or ²H NMR.

Direct ²H NMR: This technique directly detects the signals arising from deuterium nuclei. By incorporating deuterium at specific positions within this compound, researchers can monitor the presence and location of the label in the parent compound and its metabolites. The chemical shifts and coupling patterns in a ²H NMR spectrum provide definitive evidence of deuterium incorporation.

Indirect ¹H NMR Observations: The presence of deuterium in close proximity to protons can influence their ¹H NMR signals. If deuterium replaces a proton at a specific site, that proton signal will be absent in the ¹H NMR spectrum. Furthermore, deuterium can cause subtle changes in the chemical shifts and coupling patterns of adjacent protons, providing indirect evidence of metabolic transformations and deuterium localization. This is particularly useful when analyzing complex biological matrices where direct ²H NMR might be less sensitive or prone to interference.

This compound in Metabolic Profiling

This compound is synthesized with deuterium atoms strategically placed on its molecular structure. This stable isotope labeling makes it chemically identical to unlabeled simvastatin acid in terms of biological activity and physical properties, but distinguishable by NMR (and mass spectrometry). In metabolic profiling studies, this compound is administered to biological systems (e.g., cell cultures, animal models, or human subjects in controlled research settings). Biological samples such as plasma, urine, or tissue extracts are then analyzed using NMR to:

Identify Metabolites: NMR can detect and characterize metabolites of this compound by analyzing changes in chemical shifts and the presence or absence of deuterium-labeled signals. For instance, if this compound undergoes hydroxylation at a position not bearing deuterium, the ¹H NMR spectrum of the resulting metabolite will still show the deuterium signal from the original labeling site, while the ¹H signal corresponding to the newly hydroxylated proton will appear.

Elucidate Metabolic Pathways: By tracking the distribution of deuterium across various metabolites, researchers can reconstruct the biochemical pathways involved in simvastatin metabolism. This includes identifying phase I (e.g., oxidation, hydrolysis) and phase II (e.g., conjugation) metabolic transformations.

Quantify Drug and Metabolite Levels: While mass spectrometry is often preferred for high sensitivity quantification, NMR can also be employed for quantitative analysis, especially when using this compound as an internal standard. The ratio of the signal intensity of the analyte to that of the internal standard provides a measure of the analyte's concentration.

Illustrative Research Findings and Data Table

While specific published NMR studies detailing the deuterium tracing of this compound for metabolic profiling are not extensively detailed in readily available literature, the principles described above are well-established. Research employing similar deuterated statins or related compounds would typically yield findings related to the identification of key metabolites and the confirmation of metabolic transformations.

For example, in a hypothetical study using this compound, researchers might analyze plasma samples from a subject. A common metabolic pathway for simvastatin involves hydrolysis to simvastatin acid. If the deuterium labeling is on a position that is not involved in hydrolysis, the this compound would be detected in the plasma. If further metabolic transformations occur, such as oxidation at a different carbon, the ¹H NMR spectrum of the oxidized metabolite would still contain the deuterium signal from the original this compound, while the ¹H NMR would show new signals corresponding to the oxidized site.

Illustrative ¹H NMR Data for Deuterium Tracing

Applications of Simvastatin Acid D3 in Preclinical Pharmacokinetic and Metabolic Research

Elucidation of Simvastatin (B1681759) Metabolic Pathways Using Deuterated Analogs

Deuterated analogs are instrumental in mapping the complex biotransformation pathways of parent compounds. Simvastatin, administered as an inactive lactone prodrug, undergoes extensive metabolism to its active β-hydroxy acid form, Simvastatin acid, and numerous other metabolites. drugbank.com The use of Simvastatin acid-d3 allows researchers to follow these transformations with high precision.

In preclinical studies, this compound serves as a tracer to differentiate drug-derived metabolites from endogenous compounds. When administered to animal models or used in in vitro systems like liver microsomes or hepatocytes, the deuterium-labeled molecules can be unambiguously tracked using mass spectrometry (MS). researchgate.net The mass shift introduced by the deuterium (B1214612) atoms allows for the clear identification of metabolites originating from the administered drug. This technique is crucial for building a comprehensive picture of the drug's metabolic profile, identifying both major and minor metabolic products formed in various biological systems. mdpi.comnih.gov This approach has been used to confirm that simvastatin is extensively metabolized, with biliary excretion being a primary route of elimination in preclinical models such as rats and dogs. nih.gov

Stable isotope labeling is key to identifying the specific enzymes responsible for a drug's metabolism. Simvastatin's conversion from its inactive lactone form to the active Simvastatin acid is mediated by esterases, particularly carboxylesterases (CES) and paraoxonases (PON). mdpi.comclinpgx.org Subsequent oxidative metabolism of both the lactone and acid forms is primarily carried out by the Cytochrome P450 (CYP) 3A subfamily, with CYP3A4 and CYP3A5 being the major contributors. clinpgx.orgnih.govsemanticscholar.org

By incubating Simvastatin-d3 (B602553) or this compound with specific recombinant human enzymes, researchers can definitively identify the metabolites produced by each enzyme. For example, studies have shown that CYP3A4 and CYP3A5 catalyze the formation of metabolites such as 3'-hydroxy, 6'-exomethylene, and 3',5'-dihydrodiol simvastatin. nih.govsemanticscholar.org The presence of the deuterium label in these resulting metabolites confirms the role of the specific CYP isoform in that biotransformation step.

| Enzyme | Metabolic Reaction | Key Metabolite(s) |

|---|---|---|

| Carboxylesterase (CES), Paraoxonase (PON) | Hydrolysis of lactone ring | Simvastatin acid |

| CYP3A4, CYP3A5 | Oxidation (Hydroxylation, Dehydrogenation) | 3'-hydroxy Simvastatin, 6'-exomethylene Simvastatin, 3',5'-dihydrodiol Simvastatin |

| UGT1A1, UGT1A3 | Glucuronidation (re-lactonization) | Simvastatin glucuronide |

Stable Isotope Resolved Metabolomics (SIRM) is a powerful technique that uses isotope-labeled compounds to trace their journey through entire metabolic networks. researchgate.netnih.gov This approach moves beyond studying only the direct metabolism of the drug to understanding its broader impact on cellular physiology. nih.gov Simvastatin treatment is known to cause profound pleiotropic effects, altering not just lipid pathways but also those involving amino acids, carbohydrates, and nucleotides. researchgate.netnih.gov

By using a deuterated tracer like this compound in a SIRM study, scientists can map how the drug and its metabolites perturb these interconnected pathways. researchgate.net This allows for a systems-level understanding of the drug's mechanism of action and its off-target effects, providing insights that are not achievable through conventional metabolite profiling alone. mdpi.com

Investigation of Pharmacokinetic Profiles in Preclinical Models

Pharmacokinetics—the study of how an organism affects a drug—relies on accurate measurement of the drug's absorption, distribution, and excretion. This compound is an indispensable tool in these preclinical assessments.

The development of robust bioanalytical methods is essential for characterizing the pharmacokinetic profile of a drug. This compound is commonly used as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays. Its chemical similarity to the non-labeled analyte ensures comparable behavior during sample extraction and ionization, while its different mass allows for precise and accurate quantification of both the parent drug and its metabolites in plasma, tissues, and excreta. researchgate.net

Pharmacokinetic studies in animal models like rats and dogs are used to determine key parameters such as peak plasma concentration (Cmax), time to peak concentration (Tmax), and the area under the concentration-time curve (AUC). researchgate.netnih.govportico.org The complex absorption kinetics of simvastatin, which often show multiple peaks, can be more accurately modeled using data generated with deuterated standards. nih.gov

| Pharmacokinetic Parameter | Description | Relevance in Preclinical Models |

|---|---|---|

| Cmax (Maximum Concentration) | The highest concentration of the drug reached in the blood. | Indicates the rate and extent of drug absorption. |

| Tmax (Time to Maximum Concentration) | The time at which Cmax is observed. | Provides information on the speed of drug absorption. |

| AUC (Area Under the Curve) | The total drug exposure over time. | Reflects the overall bioavailability of the drug. |

| Clearance (CL) | The rate at which the drug is removed from the body. | Measures the efficiency of drug elimination processes. |

| Vd (Volume of Distribution) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. |

Role of Drug Transport Proteins (e.g., OATP1B1, ABCB1, ABCC2) in Deuterated Simvastatin Acid Disposition

While this compound is primarily a tool for measurement, its use has been instrumental in elucidating the pharmacokinetics of simvastatin acid, which is heavily influenced by various drug transport proteins. These transporters govern the influx and efflux of the drug into and out of cells, particularly in the liver, which is the primary site of action and metabolism.

Organic Anion-Transporting Polypeptide 1B1 (OATP1B1): Research has demonstrated that simvastatin acid is a significant substrate for the hepatic uptake transporter OATP1B1 (encoded by the SLCO1B1 gene). nih.govresearchgate.netresearchgate.net Studies utilizing sensitive analytical methods, for which this compound is an ideal internal standard, have shown that the acid form of the drug has a much higher affinity for OATP1B1 compared to its inactive lactone prodrug form. nih.gov The IC50 values (a measure of inhibitory concentration) for OATP1B1 were found to be 3- to 7-fold lower for statins in their acid form. nih.gov This transporter-mediated uptake is a critical step for the drug to reach its therapeutic target, HMG-CoA reductase, within hepatocytes. gbcbiotech.com Genetic variations in the SLCO1B1 gene that reduce OATP1B1 function can lead to decreased hepatic uptake, resulting in higher plasma concentrations of simvastatin acid and an increased risk of myopathy. researchgate.netgbcbiotech.comresearchgate.net

ATP-Binding Cassette (ABC) Transporters:

ABCB1 (P-glycoprotein or MDR1): Simvastatin acid has been identified as a weak to moderate substrate of the efflux transporter ABCB1. nih.govresearchgate.net This transporter actively pumps substrates out of cells. In vitro studies using Madin-Darby canine kidney (MDCK) cells expressing MDR1 showed an efflux ratio for simvastatin acid of 2.00, indicating it is subject to efflux by P-glycoprotein. nih.gov

ABCC2 (MRP2): Simvastatin acid is also a substrate for the multidrug resistance-associated protein 2 (ABCC2), another efflux transporter located on the apical membrane of hepatocytes. nih.govgbcbiotech.com

Studies on Drug-Drug Interactions and Polypharmacy Effects

The use of this compound as an internal standard is crucial in preclinical and clinical studies investigating drug-drug interactions (DDIs). Since simvastatin is metabolized by cytochrome P450 3A4 (CYP3A4) and is a substrate for multiple transporters, it is highly susceptible to interactions with co-administered drugs that inhibit or induce these pathways. nih.govresearchgate.net

Accurate measurement, facilitated by deuterated standards like this compound, allows researchers to quantify the changes in simvastatin and simvastatin acid exposure when administered with other drugs.

For instance, co-administration of potent CYP3A4 inhibitors can significantly increase the plasma concentrations of simvastatin and its active acid metabolite. nih.govdrugs.com Studies have shown that grapefruit juice, a known CYP3A4 inhibitor, can increase the systemic exposure (AUC) of simvastatin acid by 1.3-fold to 7-fold depending on the quantity and concentration consumed. drugs.com Similarly, drugs that inhibit OATP1B1 can also lead to elevated plasma levels. nih.govresearchgate.net For example, clarithromycin (B1669154) and erythromycin, which inhibit both CYP3A4 and OATP1B1, pose a higher risk for DDIs with simvastatin compared to drugs that only inhibit one pathway. nih.govnih.gov

Conversely, some co-administered drugs may have a less significant impact. A study examining the interaction between simvastatin and anacetrapib, a CETP inhibitor, found no clinically meaningful effect on the pharmacokinetic parameters of simvastatin or simvastatin acid. nih.gov The geometric mean ratio for the AUC of simvastatin acid was 1.36 when co-administered with anacetrapib, falling within the prespecified comparability bounds. nih.gov Another study investigating the co-administration of simvastatin and dabigatran (B194492) etexilate, both substrates of P-glycoprotein, found that simvastatin treatment led to a minor, not clinically significant, increase in dabigatran exposure. mdpi.com

| Co-administered Compound | Effect on Simvastatin Acid Pharmacokinetics | Mechanism of Interaction | Reference |

| Grapefruit Juice (single-strength) | ▲ 1.3-fold increase in AUC | Inhibition of CYP3A4 | drugs.com |

| Amlodipine (10 mg) | ▲ Increased bioavailability, ▼ Decreased clearance | Inhibition of CYP3A4/5 | researchgate.net |

| Anacetrapib (150 mg) | No clinically meaningful change (1.36 GMR in AUC) | N/A | nih.gov |

| Dabigatran Etexilate | Minor, not clinically significant changes | P-glycoprotein substrate competition | mdpi.com |

Data table compiled from multiple sources to illustrate the impact of co-administered compounds on simvastatin acid pharmacokinetics.

The development of robust and sensitive analytical methods is essential for preclinical research. This compound is a cornerstone of LC-MS/MS methods designed for the simultaneous quantification of simvastatin and its metabolites in biological matrices like plasma and serum. medpharmres.comresearchgate.netresearchgate.netnih.gov

These methods require meticulous validation to ensure selectivity, linearity, accuracy, and precision. medpharmres.comnih.gov A key challenge is the potential for interconversion between the simvastatin lactone and its active acid form during sample preparation and analysis. researchgate.netnih.gov Methodological approaches to minimize this include maintaining samples at a low temperature (4°C) and buffering them to a physiological pH of 7.4. researchgate.netnih.gov

LC-MS/MS methods often employ techniques like liquid-liquid extraction (LLE) or protein precipitation to isolate the analytes from the plasma matrix. medpharmres.comresearchgate.net Chromatographic separation is optimized to resolve simvastatin, simvastatin acid, and other potential metabolites from endogenous interferences. researchgate.net Detection is typically performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity. medpharmres.comnih.gov For instance, a common transition monitored for simvastatin acid is m/z 435.1 → 319.15 in negative ionization mode. medpharmres.com The use of this compound as an internal standard corrects for variability during sample processing and instrumental analysis, enabling lower limits of quantification (LLOQ), often in the sub-ng/mL range. researchgate.netnih.gov

| Parameter | Example Method 1 | Example Method 2 |

| Analytical Technique | LC-MS/MS | UHPLC-MS/MS |

| Internal Standard | Simvastatin acid-d6 / Lovastatin acid | Simvastatin-d6 |

| Sample Preparation | Liquid-Liquid Extraction (LLE) | Protein Precipitation & LLE |

| Ionization Mode | ESI Negative (for acid), Positive (for lactone) | ESI Positive & Negative (Polarity Switch) |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.1 ng/mL |

| Chromatographic Run Time | 2.5 min | 1.9 min |

Data table summarizing typical parameters of validated bioanalytical methods for simvastatin and simvastatin acid quantification.

Mechanistic and Enzymology Studies with Simvastatin Acid D3

Probing Enzyme Reaction Mechanisms via Kinetic Isotope Effects

Kinetic isotope effects (KIEs) are powerful tools used to investigate the rate-limiting steps in enzymatic reactions. By substituting hydrogen atoms with deuterium (B1214612) atoms, researchers can observe changes in reaction rates that indicate the involvement of specific C-H bond cleavages in the transition state of the reaction medchemexpress.com.

Investigation of HMG-CoA Reductase Inhibition Kinetics with Deuterated Simvastatin (B1681759) Acid

Simvastatin acid is a potent and competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase, HMGCR), the rate-limiting enzyme in cholesterol biosynthesis pharmgkb.orghelsinki.fipharmgkb.orgmdpi.com. HMGCR catalyzes the conversion of HMG-CoA to mevalonate (B85504), a critical step in the mevalonate pathway pharmgkb.org. Deuterated analogs, such as Simvastatin acid-d3, can be employed in studies to probe the precise mechanism by which simvastatin acid interacts with and inhibits HMG-CoA reductase. While specific KIE studies using this compound on HMG-CoA reductase are not extensively detailed in the literature, the principle is well-established: deuteration can reveal whether the cleavage of a specific C-H bond is involved in the rate-determining step of the inhibition process medchemexpress.com. Simvastatin acid binds to the HMG-CoA binding site of HMG-CoA reductase, thereby blocking the substrate's access helsinki.fipharmgkb.org.

Research indicates that statins, including simvastatin acid, inhibit HMG-CoA reductase with half-maximal inhibitory concentrations (IC50) typically ranging from 3 to 20 nM helsinki.fi. The precise kinetic parameters of inhibition, such as the dissociation rate and binding affinity, can be further elucidated using deuterated standards like this compound in enzyme kinetic assays.

| Statin | Target Enzyme | Typical IC50 Range (nM) | Notes |

| Simvastatin acid | HMG-CoA Reductase | 3–20 | Active metabolite of simvastatin; competitive inhibitor pharmgkb.orghelsinki.fipharmgkb.orgmdpi.com |

| Atorvastatin | HMG-CoA Reductase | 3–20 | Potent inhibitor helsinki.fi |

| Pravastatin | HMG-CoA Reductase | 3–20 | Hydrophilic statin helsinki.fi |

| Rosuvastatin | HMG-CoA Reductase | 3–20 | High potency helsinki.fi |

| Fluvastatin (3R,5S) | HMG-CoA Reductase | <3 | More potent stereoisomer helsinki.fi |

Studies on Hydrolysis and Glucuronidation Pathways of Simvastatin and its Deuterated Forms

Simvastatin is administered as an inactive lactone prodrug, which must be hydrolyzed to its active open-acid form, simvastatin acid, to exert its therapeutic effects pharmgkb.orgnih.gov. This hydrolysis is primarily mediated by esterases, notably carboxylesterase 1 (CES1) and paraoxonase (PON1) in human blood pharmgkb.orgnih.gov. Following activation, simvastatin acid can undergo further metabolic transformations. One significant pathway is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), such as UGT1A1 and UGT1A3, which can lead to the formation of acyl glucuronides. These intermediates can, in turn, interconvert back to the lactone form or undergo other metabolic fates pharmgkb.orgresearchgate.net.

Deuterated simvastatin acid serves as an invaluable tool for precisely tracking and quantifying these metabolic pathways. By using this compound, researchers can accurately measure the rates of hydrolysis and glucuronidation, distinguish between endogenous and exogenous metabolites, and reconstruct metabolic pathways with greater fidelity medchemexpress.com. Studies have identified specific clearance (Cl_int) values for the hydrolysis of simvastatin by various human recombinant esterases, highlighting the enzymatic basis of its activation.

| Human Recombinant Esterase | Clearance (Cl_int) (μL/min/mg protein) | Role in Simvastatin Hydrolysis |

| PON1 | 8.75 | Major esterase nih.gov |

| CES1b | 5.77 | Major esterase nih.gov |

| PON3 | 3.93 | Significant esterase nih.gov |

| CES1c | 2.45 | Significant esterase nih.gov |

Receptor Binding and Affinity Studies Using Labeled Ligands

The characterization of molecular interactions between drugs and their biological targets is essential for understanding efficacy and optimizing drug design. Isotope-labeled compounds are critical reagents in such studies, particularly in binding assays.

Evaluation of Compound-Receptor Interactions in Competition Binding Experiments

Competition binding experiments are a cornerstone for determining the affinity of a ligand for its receptor or enzyme. In these experiments, a known amount of a radiolabeled or stable isotope-labeled ligand (e.g., this compound) is incubated with the target in the presence of varying concentrations of an unlabeled competitor. The displacement of the labeled ligand by the unlabeled compound allows for the calculation of binding affinities and the evaluation of competitive interactions medchemexpress.com.

This compound can be utilized as a labeled ligand to assess its binding affinity to HMG-CoA reductase or to investigate potential interactions with other cellular targets. By measuring how effectively unlabeled simvastatin or other compounds compete with this compound for binding, researchers can gain insights into the specificity and potency of these interactions, thereby aiding in the optimization of lead compounds and the understanding of drug mechanisms medchemexpress.com.

Cellular and Subcellular Distribution Studies of Deuterated Simvastatin Acid

Understanding where a drug and its metabolites distribute within a cell and its organelles is crucial for comprehending their biological effects and pharmacokinetic profiles. Stable isotopes are ideal for tracking the localization and movement of molecules within complex cellular environments medchemexpress.com.

Simvastatin and its active metabolite, simvastatin acid, are known to be substrates for various cellular transporters, such as the organic anion-transporting polypeptide 2B1 (OATP2B1) and multidrug resistance-associated protein 1 (MRP1), which influence their uptake and efflux across cell membranes and their distribution into different tissues pharmgkb.orgdiva-portal.org. Studies using labeled compounds can precisely map these distribution pathways. For instance, this compound could be used to quantify its intracellular concentrations in various cellular compartments or to trace its transport across specific membranes, providing data that is vital for building physiologically based pharmacokinetic (PBPK) models and understanding tissue-specific drug exposure diva-portal.org. The ability of isotopes to distinguish between endogenous and exogenous molecules is particularly useful in such distribution studies, reducing false positives and enhancing the accuracy of quantitative analyses medchemexpress.com.

Future Perspectives and Research Directions

Emerging Methodologies in Deuterated Compound Synthesis for Pharmaceutical Applications

The synthesis of deuterated compounds has evolved beyond traditional multi-step processes, which often start from commercially available deuterated precursors. researchgate.net Modern methodologies focus on late-stage deuterium (B1214612) incorporation, which is more efficient for altering pharmaceutical candidates. jscimedcentral.com

Key emerging techniques include:

Hydrogen-Deuterium Exchange (HIE): This is a prominent method for introducing deuterium into organic molecules. researchgate.net Catalytic HIE reactions, for instance using iridium-based catalysts, allow for the direct and often highly site-selective replacement of hydrogen with deuterium in complex molecules, including N-heterocycles found in many pharmaceuticals. researchgate.net

Direct Deuteration from Heavy Water (D₂O): Utilizing D₂O as the deuterium source is a cost-effective and straightforward approach. jscimedcentral.com This method often employs platinum-group metal catalysts on a carbon support to facilitate the direct incorporation of deuterium into organic substrates. jscimedcentral.com

Photochemical Deuteration: These methods use visible or ultraviolet light to activate precursor molecules, enabling the targeted insertion of deuterium atoms. jscimedcentral.com This approach offers mild reaction conditions and high selectivity, and has been successfully applied to a variety of organic compounds. jscimedcentral.com

Electrochemical Synthesis: A novel flow synthesis system has been developed that uses a membrane-type reactor to produce deuterated compounds at ambient pressure and room temperature. bionauts.jp This system supplies heavy water (D₂O) to the anode side of a proton-conducting membrane, where it is electrochemically oxidized to generate D+ ions that then react with the target compound at the cathode. bionauts.jp

While specific multi-step synthesis pathways for Simvastatin (B1681759) acid-d3 exist, often starting from lovastatin, these newer methodologies promise more streamlined and versatile routes for producing a wide array of deuterated pharmaceutical analogs for research purposes. researchgate.netekb.eg

Table 1: Comparison of Emerging Deuteration Synthesis Methodologies| Methodology | Description | Key Advantages | Example Application Area |

|---|---|---|---|

| Hydrogen-Deuterium Exchange (HIE) | Direct replacement of C-H bonds with C-D bonds using a catalyst. researchgate.net | High site-selectivity, applicable to complex molecules. researchgate.net | Late-stage modification of N-heterocycle drugs. researchgate.net |

| Direct Deuteration from D₂O | Uses heavy water as a cost-effective deuterium source with a metal catalyst. jscimedcentral.com | Simple, cost-effective. jscimedcentral.com | Labeling of pharmaceutical candidates. jscimedcentral.com |

| Photochemical Deuteration | Light-induced activation of precursors for targeted deuterium incorporation. jscimedcentral.com | Mild reaction conditions, high selectivity, scalable. jscimedcentral.com | Deuteration of aromatic rings and alkenes. jscimedcentral.com |

| Electrochemical Flow Synthesis | Membrane-based reactor generates D+ from D₂O for reaction. bionauts.jp | Ambient temperature/pressure, less waste. bionauts.jp | High-performance pharmaceutical development. bionauts.jp |

Advanced Spectrometric Techniques for Deuterated Metabolite Profiling and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is the cornerstone for the analysis of deuterated compounds like Simvastatin acid-d3. These techniques are essential for quantifying drug and metabolite concentrations in biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the simultaneous quantification of drugs and their metabolites. researchgate.net In the analysis of simvastatin, its active metabolite simvastatin acid, and other compounds, deuterated analogs such as this compound serve as ideal internal standards. researchgate.net The use of an internal standard corrects for variations in sample preparation and instrument response, ensuring accurate quantification. The mass spectrometer is often operated in multiple reaction monitoring (MRM) mode, which provides specificity by monitoring a particular precursor-to-product ion transition. plos.org For instance, simvastatin is often analyzed in positive ion mode, while its acidic metabolite, simvastatin acid, is analyzed in negative ion mode. plos.org

High-Resolution Mass Spectrometry (HRMS): Techniques like untargeted LC-HRMS are increasingly used for comprehensive metabolite profiling. researchgate.net HRMS provides exact mass measurements, which can be used to determine the elemental composition of unknown metabolites and impurities. waters.com This capability is crucial for identifying unexpected metabolites that may arise from "metabolic switching"—a phenomenon where deuteration at one site diverts metabolism to other parts of the molecule. nih.govscispace.com

Infrared Ion Spectroscopy (IRIS): This emerging technique combines the sensitivity of mass spectrometry with the structural information of infrared spectroscopy. spectroscopyonline.com IRIS can help elucidate the complete structure of metabolites without needing reference standards, which is a significant advantage in drug development and metabolite identification. spectroscopyonline.com

Table 2: Mass Spectrometry Parameters for Statin Analysis| Parameter | Technique | Application for this compound | Reference |

|---|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI) | Typically negative ion mode for the acid form to achieve high sensitivity. | plos.org |

| Mass Analysis | Tandem MS (MS/MS) | Used in Multiple Reaction Monitoring (MRM) for precise quantification as an internal standard. | plos.org |

| Chromatography | Reverse-Phase LC | Separates simvastatin and its metabolites from matrix components before detection. | plos.org |

| Linear Range | LC-MS/MS | Assays are validated over a specific concentration range (e.g., 0.1–60 ng/mL for simvastatin acid). researchgate.net | researchgate.netplos.org |

Expansion of Deuterated Analog Applications in Translational Research and Biomarker Discovery

The application of deuterated compounds is expanding beyond their use as simple internal standards. The deliberate replacement of hydrogen with deuterium can significantly alter the pharmacokinetic properties of a drug, a strategy known as "precision deuteration." nih.gov

Improving Metabolic Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. jscimedcentral.com If the cleavage of a C-H bond is a rate-limiting step in a drug's metabolism, replacing it with a C-D bond can slow down this process. nih.gov This is known as the deuterium kinetic isotope effect (KIE). jscimedcentral.com This can lead to improved pharmacokinetic profiles, such as a longer half-life, which may allow for less frequent dosing. nih.gov The first FDA-approved deuterated drug, deutetrabenazine, demonstrated this principle with a superior pharmacokinetic profile compared to its non-deuterated counterpart. nih.gov

Altering Metabolic Pathways: Deuteration can redirect metabolic pathways, a phenomenon termed "metabolic switching" or "shunting". nih.govscispace.com This can be beneficial if it reduces the formation of toxic metabolites. scispace.com However, this effect is not always predictable and requires thorough in vitro and in vivo metabolism studies to characterize the new metabolic pattern. nih.gov this compound is critical in such studies to accurately trace and quantify the metabolic fate of simvastatin.

Biomarker Discovery: In metabolomics, deuterated compounds are indispensable as internal standards for the accurate quantification of endogenous small molecules that may serve as biomarkers for disease or drug response. nih.gov The chemical similarity of the deuterated standard to the analyte ensures that it behaves similarly during sample extraction and analysis, leading to reliable and reproducible measurements. acs.org

Table 3: Examples of Deuterated Drugs in Clinical Development| Deuterated Drug | Original Compound | Therapeutic Area | Status/Significance |

|---|---|---|---|

| Deutetrabenazine | Tetrabenazine | Huntington's Disease | First deuterated drug approved by the FDA (2017), showing an improved pharmacokinetic profile. nih.gov |

| Deucravacitinib | Novel Compound | Psoriasis | First de novo deuterated drug approved by the FDA (2022), demonstrating early integration of deuteration in drug discovery. nih.gov |

| AVP-786 | Dextromethorphan/Quinidine | Neurological Disorders | In late-stage clinical trials, deuteration aims to modify metabolism. nih.gov |

| BMS-986165 | Novel Compound | Psoriasis | In Phase III clinical studies, highlighting the growing pipeline of deuterated drugs. nih.gov |

Computational Chemistry and Modeling in Deuterium Labeling Design and Prediction of Metabolic Fate

Predicting the in vivo effects of deuteration is challenging due to the complexity of metabolic pathways and the potential for metabolic switching. nih.gov Computational chemistry and modeling are becoming invaluable tools to guide the design of deuterated compounds and to predict their metabolic fate more accurately.

Predicting Deuteration Effects: Computational models can help predict which positions in a molecule are most susceptible to metabolism (so-called "soft spots"). nih.gov By modeling the interaction of a drug with metabolic enzymes like cytochrome P450, researchers can identify C-H bonds that are critical for metabolism. juniperpublishers.com This allows for a more rational design of deuterated analogs, focusing on positions where the kinetic isotope effect is most likely to have a significant impact. nih.gov

Modeling Protein-Ligand Interactions: Computational approaches are used in conjunction with experimental techniques to understand molecular interactions. For example, hydrogen-deuterium exchange mass spectrometry (HDX-MS) can identify protein-protein interfaces induced by a drug. researchgate.net These experimental data can then be used to constrain protein docking simulations, leading to accurate three-dimensional models of the resulting complexes. researchgate.net This integrated approach provides valuable insights for rational drug design.

Simulating Spectroscopic Properties: Computational software can be used to generate predicted infrared (IR) or nuclear magnetic resonance (NMR) spectra for different isotopically labeled molecules. acs.org This allows researchers to compare predicted spectra with experimental data, aiding in the structural confirmation of synthesized deuterated compounds and their metabolites. acs.org

The inability to perfectly predict the in vivo consequences of deuteration means that a range of deuterated versions of a compound often need to be synthesized and tested. nih.gov However, as computational tools become more sophisticated, they will play an increasingly important role in streamlining this process, making the development of deuterated compounds more efficient and predictable.

Table 4: Role of Computational Chemistry in Deuteration Research| Computational Approach | Application | Benefit in Deuterated Compound Research |

|---|---|---|

| Molecular Docking/Dynamics | Simulating drug-enzyme interactions (e.g., with Cytochrome P450). juniperpublishers.com | Identifies metabolic "soft spots" to guide strategic placement of deuterium. nih.gov |

| Quantum Mechanics (QM) | Calculating bond dissociation energies and reaction barriers. | Helps predict the magnitude of the kinetic isotope effect at specific sites. |

| Integrated Structural Modeling | Combining experimental data (e.g., HDX-MS) with computational docking. researchgate.net | Provides detailed 3D models of drug-target interactions, aiding in rational design. researchgate.net |

| Spectra Prediction | Generating theoretical IR or NMR spectra for isotopologues. acs.org | Assists in the structural confirmation of newly synthesized deuterated compounds. acs.org |

Q & A

Basic Research Questions

Q. How should researchers design experiments to synthesize and characterize Simvastatin acid-d3 with isotopic purity?

- Methodological Answer : Synthesis should employ deuterated precursors (e.g., sodium deuteroxide for hydrolysis) under controlled anhydrous conditions to minimize proton exchange. Isotopic purity (>98% deuterium incorporation) must be verified via LC-MS/MS or NMR spectroscopy , with baseline separation of non-deuterated analogs . For characterization, include:

- Data Table :

| Parameter | Method | Acceptable Threshold |

|---|---|---|

| Isotopic Purity | High-Resolution MS | ≥98% |

| Chemical Purity | HPLC-UV (254 nm) | ≥95% |

| Solvent Residues | GC Headspace Analysis | <0.1% (v/v) |

- Reproducibility requires strict documentation of reaction conditions (temperature, solvent ratios, catalyst type) as per ICH Q3C guidelines .

Q. What analytical techniques are critical for quantifying this compound in pharmacokinetic studies?

- Methodological Answer : Use stable isotope dilution assays (SIDA) with deuterated internal standards (e.g., Simvastatin-d6) to correct for matrix effects. Employ UHPLC-QTOF-MS with electrospray ionization (ESI) in negative mode for high sensitivity. Key validation parameters include:

- Calibration Curve : Linear range 0.1–100 ng/mL (R² >0.99).

- Limit of Quantification (LOQ) : ≤0.05 ng/mL in plasma.

- Cross-validate using SPE extraction vs. protein precipitation to assess recovery rates (target: 85–115%) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the metabolic stability of this compound in cytochrome P450 (CYP) inhibition assays?

- Methodological Answer : Contradictions often arise from variability in:

- Microsomal Activity : Normalize data to protein content (Bradford assay) and CYP3A4 isoform-specific activity (e.g., testosterone 6β-hydroxylation rate).

- Deuterium Isotope Effects : Compare values between deuterated and non-deuterated analogs. A suggests significant kinetic isotope effects (KIEs) altering metabolic pathways .

- Data Table : Example Conflict Resolution Workflow

| Issue | Resolution Step | Reference Standard |

|---|---|---|

| High inter-lab variability | Use pooled human liver microsomes | BD Gentest™ HLM |

| Non-linear kinetics | Test substrate depletion at ≤1 µM | Midazolam (CYP3A4 probe) |

Q. What strategies optimize the use of this compound as an internal standard in lipidomic profiling?

- Methodological Answer : To minimize ion suppression:

- Chromatographic Separation : Use a C18 column (2.6 µm, 100 Å) with gradient elution (0.1% formic acid in acetonitrile/water).

- Ionization Consistency : Match deuterated and non-deuterated analogs’ retention times (±0.1 min) to ensure co-elution.

- Normalization : Apply batch correction algorithms (e.g., Combat in R) to adjust for drift in MS signal intensity across runs .

Q. How should researchers address discrepancies in deuterium retention during long-term stability studies of this compound?

- Methodological Answer : Stability studies must include:

- Storage Conditions : -80°C in amber vials under argon to prevent photodegradation and proton exchange.

- Accelerated Degradation Tests : Incubate at 40°C/75% RH for 4 weeks; ≤5% deuterium loss is acceptable.

- Analytical Controls : Spike samples with (5% v/v) to simulate hydrolytic stress and quantify deuterium loss via -NMR .

Methodological Guidelines for Data Reporting

- Reproducibility : Follow the Beilstein Journal’s experimental section guidelines: document all synthesis steps, purification methods (e.g., column chromatography gradients), and equipment settings (e.g., LC flow rates) .

- Data Interpretation : Link results directly to research questions using IMRaD structure (e.g., “Our findings confirm KIEs in CYP3A4-mediated metabolism, aligning with Hypothesis 2”) .

Note: Avoid citing non-peer-reviewed sources (e.g., commercial websites). All methodologies above derive from ISO-certified protocols and validated pharmacopeial standards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.